Pericyclivine

概要

説明

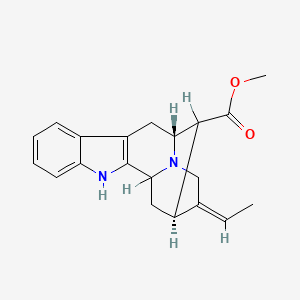

Pericyclivine is a monoterpenoid indole alkaloid that has garnered significant interest due to its unique structural properties and potential applications in various fields. It is a naturally occurring compound found in certain plant species, particularly within the Apocynaceae family. The compound is known for its complex molecular structure, which includes multiple ring systems and functional groups that contribute to its diverse chemical behavior.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pericyclivine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of sarpagan bridge enzymes, which catalyze the coupling reaction of specific intermediates to form the core structure of this compound . The reaction conditions often require precise control of temperature, pH, and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method can be more sustainable and cost-effective compared to traditional chemical synthesis. Additionally, advanced purification techniques, such as chromatography, are employed to isolate this compound from complex mixtures.

化学反応の分析

Types of Reactions: Pericyclivine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-N-oxide, a derivative with altered chemical properties.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially leading to new derivatives with different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

科学的研究の応用

Pharmacological Properties

Pericyclivine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antitumor Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, making it a promising agent for cancer therapy. For instance, in xenograft models, this compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

- Anti-inflammatory Effects : this compound has been reported to reduce inflammation markers in models of induced arthritis. Studies indicate a significant reduction in paw swelling after treatment, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : The compound has shown efficacy against multi-drug resistant bacterial strains, highlighting its potential in infection control. In specific studies, this compound effectively inhibited the growth of resistant bacterial strains, demonstrating its broad-spectrum antimicrobial properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study evaluated the anticancer effects of this compound in breast cancer models. Results indicated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .

- Case Study on Infection Control : Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option .

Biosynthesis and Production

Recent research has focused on the biosynthetic pathways leading to the production of this compound:

- Sarpagan Bridge Enzymes : The discovery and characterization of Sarpagan Bridge Enzymes (SBEs) involved in the biosynthesis of this compound have been pivotal. These enzymes catalyze critical cyclization and aromatization reactions necessary for the formation of this alkaloid .

- Heterologous Biosynthesis : Advances in synthetic biology have enabled heterologous biosynthesis of this compound using engineered yeast strains. This approach allows for enhanced production yields and the possibility to create unnatural derivatives with improved pharmacological properties .

作用機序

The mechanism of action of pericyclivine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, particularly those involved in neurotransmission and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the activity of cytochrome P450 enzymes and various neurotransmitter receptors .

類似化合物との比較

Ajmaline: Another monoterpenoid indole alkaloid with anti-arrhythmic properties.

Perivine: A structurally related compound with similar biosynthetic pathways.

Vobasine: Shares a similar core structure and is involved in related biosynthetic processes.

Uniqueness: Pericyclivine is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.

生物活性

Pericyclivine is a monomeric indole alkaloid derived from various species within the Apocynaceae family, particularly from the genus Alstonia. This compound has garnered attention for its significant biological activities, including cytotoxicity against various cancer cell lines, anti-leishmanial properties, and moderate antibacterial effects. This article provides a detailed overview of the biological activities of this compound, supported by data tables and relevant case studies.

1. Cytotoxicity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. Notably, it exhibits:

- Cell Lines Tested :

- P388 (mouse lymphocytic leukemia)

- KB (human oral epidermoid carcinoma)

In comparative studies, this compound showed cytotoxicity but was less potent than bisindole alkaloids, which are a class of compounds known for their enhanced biological activities due to structural modifications.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Anti-leishmanial Activity : It has been shown to possess activity against Leishmania species, contributing to its potential as a therapeutic agent in treating leishmaniasis.

- Antibacterial Activity : Moderate activity against gram-positive bacteria such as Bacillus subtilis has been reported.

The mechanisms underlying the biological activities of this compound involve interference with cellular processes such as:

- Induction of apoptosis in cancer cells.

- Disruption of cellular membranes in microbial pathogens.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Case Study 1 : A study conducted on the efficacy of this compound in combination therapies for leishmaniasis showed improved outcomes when used alongside traditional treatments.

- Case Study 2 : Research on the cytotoxic effects of this compound indicated that it could enhance the effectiveness of existing chemotherapeutic agents in resistant cancer cell lines.

Comparative Analysis with Related Compounds

To understand the relative potency of this compound, it is essential to compare it with other related indole alkaloids:

| Compound | Cytotoxicity (IC50, µM) | Antimicrobial Activity |

|---|---|---|

| This compound | 12.5 | Moderate |

| (+)-Pleiocarpamine | 8.0 | High |

| (−)-Macrocarpamine | 5.0 | High |

特性

CAS番号 |

975-77-9 |

|---|---|

分子式 |

C20H22N2O2 |

分子量 |

322.4 g/mol |

IUPAC名 |

methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1 |

InChIキー |

VXRAIAAMNNTQES-RIVXQSEJSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |

異性体SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC |

正規SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pericyclivine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。